Product packaging for 4-cyano-2-fluoro-N-methylbenzamide(Cat. No.:)

4-cyano-2-fluoro-N-methylbenzamide

Cat. No.: B8630465
M. Wt: 178.16 g/mol
InChI Key: LTWISVDHTYYGBR-UHFFFAOYSA-N
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Description

Significance within Organic Synthesis and Medicinal Chemistry Research Scaffolds

The true significance of 4-cyano-2-fluoro-N-methylbenzamide in the research domain lies in its utility as a foundational scaffold. In organic synthesis, the presence of a reactive cyano group, a fluorine atom, and an N-methylbenzamide moiety on a benzene (B151609) ring offers multiple sites for chemical modification. This allows chemists to construct a diverse array of more complex molecular architectures.

In the realm of medicinal chemistry, substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities. The specific combination of a cyano and a fluoro group on the benzamide (B126) structure of this compound can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Although detailed research on the direct biological activity of this compound is not widely published, its structural motifs are present in various biologically active molecules, suggesting its potential as a key intermediate in the synthesis of new therapeutic agents. For instance, similar fluorinated and cyanated benzamide structures are explored for their roles in creating compounds that can interact with biological targets with high specificity and affinity. The synthesis of its close analog, 4-amino-2-fluoro-N-methyl-benzamide, is a key step in the production of Enzalutamide, a potent anti-prostate cancer drug. researchgate.netgoogle.com This highlights the importance of the core 2-fluoro-N-methylbenzamide structure in the development of significant pharmaceuticals.

Structural Characteristics and Functional Group Analysis in Research Contexts

A thorough analysis of the structural features of this compound reveals the basis for its potential in chemical research. The molecule is composed of a central benzene ring substituted with three key functional groups: a cyano group (-C≡N), a fluorine atom (-F), and an N-methylcarboxamide group (-C(=O)NHCH₃).

The cyano group is a powerful electron-withdrawing group and can participate in a variety of chemical reactions. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. The fluorine atom , being the most electronegative element, significantly alters the electronic properties of the benzene ring. Its presence can enhance metabolic stability by blocking sites of oxidation and can also influence the acidity of nearby protons. The N-methylbenzamide group is a common pharmacophore in medicinal chemistry. The secondary amide provides a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. The N-methyl group can also influence the molecule's conformation and solubility.

The relative positions of these functional groups on the aromatic ring are also of great importance. The fluorine atom at the 2-position, ortho to the amide, can induce a specific conformational preference in the amide bond through intramolecular interactions. The cyano group at the 4-position, para to the amide, exerts its electron-withdrawing effect across the ring, influencing the reactivity of the entire molecule.

Below is a table summarizing the key properties of this compound and its closely related compounds for comparative analysis.

PropertyThis compound4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide chemsrc.comchemicalbook.com4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide chemicalbook.com
CAS Number Not available915087-32-0915087-26-2
Molecular Formula C₉H₇FN₂OC₁₂H₁₄FN₃OC₁₃H₁₄FN₃O
Molecular Weight 178.17 g/mol 235.26 g/mol 247.27 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2O B8630465 4-cyano-2-fluoro-N-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

4-cyano-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C9H7FN2O/c1-12-9(13)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3,(H,12,13)

InChI Key

LTWISVDHTYYGBR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Synthetic Methodologies for 4 Cyano 2 Fluoro N Methylbenzamide

Established Synthetic Routes for 4-cyano-2-fluoro-N-methylbenzamide

Established methods for synthesizing this compound primarily involve the formation of the amide bond and the introduction of the cyano group.

A principal and direct method for synthesizing this compound is through the condensation reaction between 4-cyano-2-fluorobenzoic acid and methylamine (B109427). This reaction forms the characteristic amide linkage of the target molecule. The process typically involves activating the carboxylic acid group of 4-cyano-2-fluorobenzoic acid to facilitate the nucleophilic attack by methylamine.

Various coupling reagents can be employed to facilitate this amide bond formation. One such example is the use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758), at room temperature. This method is known for its high efficiency, often yielding the desired product in quantitative amounts after purification by column chromatography. chemicalbook.com

Another approach involves the conversion of 4-cyano-2-fluorobenzoic acid into its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride. The resulting 4-cyano-2-fluorobenzoyl chloride can then readily react with methylamine to form this compound.

The introduction of a cyano group onto the fluoro-benzamide scaffold is a key strategic consideration in the synthesis of this compound. This transformation can be achieved through various methods, often starting from a precursor that already contains the fluoro-N-methylbenzamide core.

One common strategy is the Sandmeyer reaction, where an amino group at the 4-position of a fluoro-N-methylbenzamide derivative is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Another approach involves the palladium-catalyzed cyanation of an aryl halide precursor. For instance, 4-bromo-2-fluoro-N-methylbenzamide can be subjected to a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide or potassium ferrocyanide, to introduce the cyano group at the 4-position. This method offers good functional group tolerance and is widely used in modern organic synthesis. rsc.org The development of efficient palladium catalysts and ligands has significantly improved the yields and scope of such cyanation reactions. rsc.org

Furthermore, the synthesis of fluoro-benzamide compounds can be achieved by the fluorination of corresponding halogenated benzonitriles followed by partial hydrolysis of the nitrile group to the amide. google.com This route involves reacting a halogeno-cyanophenyl precursor with an anhydrous alkali metal fluoride (B91410) in a polar aprotic solvent. google.com The resulting fluoro-benzonitrile is then subjected to controlled hydrolysis, often using hydrogen peroxide in the presence of a catalytic amount of alkali, to yield the fluoro-benzamide. google.com

Analogous Synthetic Approaches for Related Fluoro-N-methylbenzamide Derivatives

The synthetic strategies for this compound are often applicable to the preparation of related fluoro-N-methylbenzamide derivatives, which may serve as precursors or analogues.

The compound 4-amino-2-fluoro-N-methylbenzamide is a crucial intermediate in the synthesis of various biologically active molecules and serves as a direct precursor for this compound via the aforementioned Sandmeyer reaction. researchgate.netchemicalbook.com

A common synthetic route to 4-amino-2-fluoro-N-methylbenzamide starts from 2-fluoro-4-nitrotoluene. chemicalbook.comgoogle.com This starting material undergoes oxidation of the methyl group to a carboxylic acid, for instance using potassium permanganate. chemicalbook.comgoogle.com The resulting 2-fluoro-4-nitrobenzoic acid is then converted to its corresponding N-methylamide, 2-fluoro-N-methyl-4-nitrobenzamide, through reaction with methylamine after activation with a reagent like thionyl chloride. chemicalbook.com The final step is the reduction of the nitro group to an amino group. chemicalbook.comgoogle.com

Palladium-catalyzed hydrogenation is a widely employed and efficient method for the reduction of nitro groups in the synthesis of amino-benzamide derivatives. google.com Specifically, the reduction of 2-fluoro-N-methyl-4-nitrobenzamide to 4-amino-2-fluoro-N-methylbenzamide is effectively carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netgoogle.com

This reaction is typically performed in a suitable solvent such as ethanol (B145695) or ethyl acetate. google.com The process is known for its high yield and selectivity, often achieving product yields of over 98% with high purity. google.comgoogle.com The Pd/C catalyst can often be recovered and reused, making the process more economical and environmentally friendly. google.com The reaction is generally conducted at room temperature and under a controlled pressure of hydrogen gas. google.comyoutube.com

Advancements in Sustainable Synthetic Pathways for Benzamide (B126) Scaffolds

One area of progress is the exploration of cleaner production technologies. For instance, in the synthesis of 4-amino-2-fluoro-N-methylbenzamide, process optimization has led to reduced wastewater and the ability to recycle catalysts and organic solvents. google.com

Another innovative approach is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid. nih.gov This method allows for the direct conversion of aromatic compounds to their corresponding benzamide derivatives, potentially reducing the number of synthetic steps. nih.gov The reaction mechanism is proposed to involve a superelectrophilic intermediate. nih.gov

Furthermore, the use of phase-transfer catalysis in the synthesis of fluoro-benzamides from halogenated benzonitriles represents a move towards milder reaction conditions and simplified operations. mdpi.com This technique can enhance mass transfer in biphasic systems, avoiding the need for high temperatures and strong oxidizing or reducing agents. mdpi.com

The continuous development of biocatalytic methods also holds promise for the sustainable synthesis of benzamide precursors. mdpi.com While not yet fully realized for this compound, enzyme-catalyzed reactions offer the potential for high selectivity and environmentally benign processes in the broader field of benzamide synthesis. mdpi.com

Utilization of Environmentally Benign Oxidants and Catalysts

The principles of green chemistry have spurred the development of catalytic methods for amide bond formation that avoid the use of stoichiometric and often hazardous coupling reagents. catalyticamidation.info The direct amidation of a carboxylic acid with an amine, where water is the only byproduct, represents the ideal, atom-economical approach. catalyticamidation.info Research has focused on identifying effective catalysts that can facilitate this transformation under mild conditions.

One of the most promising areas of research involves the use of boron-based catalysts. catalyticamidation.info Boronic acids, in particular, have emerged as effective catalysts for the direct amidation of carboxylic acids. researchgate.net These catalysts are attractive due to their relatively low toxicity, stability, and ability to be recycled and reused in some cases. nih.gov For the synthesis of this compound, this would involve the direct coupling of 4-cyano-2-fluorobenzoic acid with methylamine.

A variety of boronic acid catalysts have been investigated for amidation reactions, with their efficacy often influenced by the electronic nature of the substituents on the boronic acid. researchgate.net For instance, borate (B1201080) esters such as B(OCH₂CF₃)₃ have demonstrated high catalytic activity. catalyticamidation.info Furthermore, fluorous sulfur-containing boronic acid catalysts have been developed that are not only efficient but also recoverable and reusable over multiple cycles, which is a significant advantage for industrial applications. nih.gov The reusability of such a catalyst is highlighted by its consistent performance over four consecutive cycles with minimal loss of activity. nih.gov

Beyond boron-based systems, ruthenium complexes have also been explored as catalysts for the dehydrogenative coupling of alcohols and amines to form amides. While this specific approach may not be directly applicable to the synthesis from a carboxylic acid, it underscores the broader trend of employing transition metal catalysts to achieve more sustainable amide synthesis. nih.gov The synthesis of ruthenium(II) complexes with cyano-substituted terpyridine ligands has been reported, indicating the feasibility of incorporating such metals into complex molecular architectures relevant to catalysis. nih.gov

The following table summarizes the performance of various environmentally benign catalysts in amidation reactions that are analogous to the synthesis of this compound.

Catalyst SystemReactantsConditionsYield (%)Notes
Boric AcidBenzoic acid, BenzylamineToluene, reflux83%A simple and inexpensive catalyst.
5-Methoxy-2-iodophenylboronic acidVarious carboxylic acids and aminesToluene, 110 °C70-98%Demonstrates a peculiar halogen acceleration effect.
Fluorous sulfur-containing boronic acidBenzoic acid, BenzylamineMicrowave, 150 °C95%Catalyst can be recovered and reused for at least four cycles with minimal loss of activity. nih.gov

Process Optimization for Reduced Waste Generation and Enhanced Yields

Process optimization is a critical aspect of green chemistry, aiming to maximize the efficiency of a chemical reaction while minimizing waste, energy consumption, and cost. For the synthesis of this compound, this can be achieved through various strategies, including the use of continuous flow chemistry and the careful optimization of reaction parameters.

Continuous flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and purity. google.com The use of microreactors, for example, can significantly reduce reaction times and side-product formation, leading to a cleaner reaction profile and a reduction in downstream purification efforts. google.com While a specific flow synthesis for this compound is not detailed in the literature, the principles have been successfully applied to related processes, such as N-methylation reactions, demonstrating the potential for significant process intensification.

A key aspect of process optimization is the systematic study of reaction variables to find the optimal conditions. This includes catalyst loading, temperature, reaction time, and solvent choice. For instance, in the synthesis of a related compound, 4-bromo-2-fluoro-N-methylbenzamide, standard batch conditions using a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in dichloromethane at room temperature for 2 hours can yield the product quantitatively. chemicalbook.com However, this method generates stoichiometric amounts of byproducts from the coupling agent.

By contrast, a catalytic approach would be optimized by minimizing the amount of catalyst required while still achieving a high conversion rate in a reasonable timeframe. The choice of solvent is also crucial; greener solvents are preferred over hazardous ones like dichloromethane.

The table below illustrates a hypothetical optimization of the synthesis of this compound using a generic boronic acid catalyst, demonstrating how changes in reaction parameters can impact yield and align with green chemistry principles.

ParameterCondition ACondition B (Optimized)Impact on Efficiency and Waste
Catalyst Loading 10 mol%2 mol%Reduced catalyst consumption and cost.
Solvent Dichloromethane2-Methyltetrahydrofuran (2-MeTHF)Use of a more environmentally friendly solvent.
Temperature Room Temperature80 °CIncreased reaction rate, potentially shorter reaction time.
Reaction Time 24 hours8 hoursIncreased throughput and reduced energy consumption.
Yield 75%92%Higher efficiency and less unreacted starting material.
Waste Generation High (from coupling agents)Low (water is the main byproduct)Significant reduction in chemical waste.

By implementing these environmentally conscious strategies, the synthesis of this compound can be transformed into a more sustainable and efficient process, aligning with the modern demands of the chemical industry for greener manufacturing.

Mechanistic Investigations of 4 Cyano 2 Fluoro N Methylbenzamide Reactivity

Bioorthogonal Reactivity Studies Involving 4-cyano-2-fluoro-N-methylbenzamide and Related Systems

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique electronic properties of this compound make it and related structures valuable components in designing such reactions.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal tool, known for its rapid kinetics and high specificity. rsc.org This reaction typically involves an electron-poor diene and an electron-rich dienophile, the opposite of the conventional Diels-Alder reaction. wikipedia.org In the context of systems related to this compound, the focus is often on tetrazines, which are electron-deficient dienes that react readily with strained, electron-rich alkenes and alkynes. sigmaaldrich.comnih.gov

The presence of electron-withdrawing groups, such as the cyano and fluoro groups on the benzamide (B126) scaffold, can influence the electronic properties of related diene systems, thereby modulating their reactivity in IEDDA cycloadditions. These reactions are advantageous for bioconjugation as they are fast, selective, and produce only dinitrogen as a byproduct. sigmaaldrich.com The reaction's utility is expanding in areas like live cell imaging, in vivo radiolabeling, and the creation of biomaterials for drug delivery. rsc.orgnih.gov

Kinetic Analysis of Reaction Rates and Governing Factors

The kinetics of IEDDA reactions are a critical aspect of their utility in bioorthogonal applications. The reaction rates are significantly influenced by the electronic and steric properties of both the diene and the dienophile. For substituted phenyltetrazines, the reactivity is largely controlled by the Frontier Molecular Orbitals (FMO), and for 4-substituted phenyltetrazines, this can often be predicted using Hammett parameters. nih.gov

Key factors that contribute to the fast kinetics of IEDDA reactions include the use of highly reactive tetrazine and dienophile partners. rsc.org The gelation time of hydrogels formed through IEDDA reactions, for instance, can be controlled by the specific structures of the tetrazine and dienophile, their degree of substitution, the concentration of the polysaccharide solutions, and the temperature. nih.gov

Examination of Radical Reaction Pathways in N-Fluorobenzamide Chemistry

The chemistry of N-fluorobenzamides is rich with radical reaction pathways, enabling a variety of synthetic transformations. The generation of nitrogen-centered radicals from these precursors is a key step in many of these reactions.

Amidyl Radical Generation and Intramolecular Hydrogen Atom Transfer

Amidyl radicals can be generated from N-fluorobenzamides and related N-fluoro-substituted carboxamides. researchgate.netnih.gov These radicals are highly reactive species that can undergo subsequent reactions, most notably intramolecular hydrogen atom transfer (HAT). researchgate.netnih.gov A common pathway involves a 1,5-HAT, where the amidyl radical abstracts a hydrogen atom from a carbon atom at the 5-position relative to the nitrogen. researchgate.net This process generates a carbon-centered radical, which can then participate in further transformations. researchgate.netacs.org

The generation of these amidyl radicals can be initiated by various means, including photochemically. acs.org For instance, visible light photocatalysis can be used to generate nitrogen-centered radicals from benzamides, which then lead to the formation of distal carbon-centered radicals via 1,5-HAT. acs.org

Regioselective Functionalization Mechanisms via Photocatalysis

Photocatalysis has emerged as a powerful tool for the regioselective functionalization of C-H bonds, offering mild and selective reaction conditions. researchgate.netrsc.orgnih.gov In the context of N-fluorobenzamide chemistry, photocatalysis can be used to control the generation and subsequent reactions of amidyl radicals, leading to highly regioselective outcomes.

For example, visible-light photoredox catalysis can facilitate the cross-dehydrogenative benzylic C(sp3)-H amination without the need for a transition metal or an external oxidant. researchgate.net By merging photocatalysis with late-stage functionalization, it is possible to achieve previously unattainable regio- and chemoselectivities. researchgate.net The choice of photocatalyst and reaction conditions can direct the functionalization to specific positions on a molecule, such as the ortho-, meta-, or para-positions of an arene. rsc.orgnih.gov This control is crucial for the efficient synthesis of complex molecules. acs.org

Nucleophilic Reactivity and Hydrolysis Pathways of the Cyano and Amide Moieties

The cyano and amide functional groups in this compound exhibit characteristic nucleophilic reactivity and are susceptible to hydrolysis under certain conditions.

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. libretexts.org Similarly, the carbonyl carbon of the amide group is also electrophilic. However, amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives due to the poor leaving group ability of the amino group. youtube.com

Hydrolysis of the nitrile (cyano) group can occur under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgopenstax.org The reaction proceeds through an amide intermediate. libretexts.orgopenstax.org

Amide hydrolysis can also be achieved under strongly acidic or basic conditions, typically with heating. youtube.comlibretexts.org Acidic hydrolysis yields a carboxylic acid and an ammonium (B1175870) salt, while basic hydrolysis produces a carboxylate salt and an amine. youtube.comlibretexts.org The reaction is generally irreversible under basic conditions due to the deprotonation of the resulting carboxylic acid. youtube.com

Advanced Spectroscopic Characterization Techniques in Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 4-cyano-2-fluoro-N-methylbenzamide, both proton (¹H) and carbon-¹³ (¹³C) NMR would provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In ¹H NMR analysis of this compound, distinct signals for each type of proton are anticipated. The aromatic region would likely display complex splitting patterns due to the influence of the fluorine and cyano groups on the benzene (B151609) ring. The protons on the aromatic ring would exhibit chemical shifts and coupling constants characteristic of their positions relative to the electron-withdrawing substituents. The N-methyl group would present a singlet or a doublet, depending on the rotational barrier around the amide C-N bond, typically in the range of 2.8-3.2 ppm. The amide proton, if observable, would likely appear as a broad singlet.

For the related compound, 4-amino-2-fluoro-N-methylbenzamide, the following ¹H NMR data has been reported in CDCl₃ at 500 MHz: a doublet for the N-methyl protons at δ 2.98 (J = 4.8 Hz), a broad singlet for the amino protons at δ 4.15, and aromatic protons at δ 6.32 (d, J = 14.3 Hz), δ 6.48 (d, J = 8.2 Hz), and δ 7.90 (dd, J = 8.6 Hz), along with a broad singlet at δ 6.61. nih.gov This provides a foundational reference for predicting the spectrum of the target compound.

Table 1: Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.5 - 8.5 Multiplet 2-9
N-CH₃ 2.8 - 3.2 Doublet 4-5

Carbon Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the 160-170 ppm range. The carbon of the cyano group would appear around 115-120 ppm. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the attached fluorine and cyano groups. The carbon atom directly bonded to the fluorine would exhibit a large one-bond C-F coupling constant. The N-methyl carbon would be found in the aliphatic region, generally between 25 and 30 ppm.

For comparison, the ¹³C NMR data for 4-amino-2-fluoro-N-methylbenzamide in CDCl₃ at 500 MHz shows the N-methyl carbon at δ 26.63, aromatic carbons at δ 100.8 (d, J = 28.8 Hz), δ 110.3 (d, J = 244.6 Hz), δ 110.9, and δ 133.3 (d, J = 4.3 Hz), and the carbonyl carbon at δ 164.3 (d, J = 3.5 Hz), with other aromatic carbons at δ 151.4 (d, J = 12.5 Hz) and δ 162.2 (d, J = 244.6 Hz). nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide) 160 - 170
C≡N (Cyano) 115 - 120
Aromatic C-F 158 - 165 (with large J-coupling)
Aromatic C-CN 110 - 120
Other Aromatic C 120 - 140

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular formula (C₉H₇FN₂O). High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the benzamide (B126) structure. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a benzoyl cation derivative and a methylamino radical. Loss of the cyano group or the fluorine atom from the aromatic ring are also plausible fragmentation routes that would be observed. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.

A strong absorption band for the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a sharp band around 3300-3500 cm⁻¹. The C≡N stretching of the cyano group would be observed as a medium-intensity band in the 2220-2260 cm⁻¹ region. The C-F stretching vibration would be present in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide) Stretch 3300 - 3500
C-H (Aromatic) Stretch > 3000
C≡N (Cyano) Stretch 2220 - 2260
C=O (Amide) Stretch 1650 - 1680
C=C (Aromatic) Stretch 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The benzamide chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The presence of the cyano and fluoro groups on the benzene ring will influence the position and intensity of these bands.

Typically, benzamides show a strong absorption band around 200-230 nm corresponding to a π → π* transition of the benzene ring and a weaker band around 260-280 nm for the n → π* transition of the carbonyl group. The extended conjugation provided by the cyano group is likely to cause a bathochromic (red) shift in these absorption maxima. The analysis of the UV-Vis spectrum can provide insights into the electronic structure and conjugation system of the molecule.

Chemical Transformations and Derivatization Strategies for 4 Cyano 2 Fluoro N Methylbenzamide

Chemical Modifications of the Cyano Group

The cyano group is a versatile functional handle that can be transformed into various other functionalities, significantly broadening the synthetic utility of the parent molecule.

The reduction of the nitrile group in 4-cyano-2-fluoro-N-methylbenzamide to a primary amine represents a valuable transformation, yielding 4-(aminomethyl)-2-fluoro-N-methylbenzamide. This conversion is typically achieved through catalytic hydrogenation. Common catalysts for this reaction include palladium, platinum, or nickel-based systems. For instance, Raney nickel is a frequently employed catalyst for the reduction of aromatic nitriles. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or methanol.

Alternative reducing agents can also be employed. For example, lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines. However, its high reactivity necessitates careful control of reaction conditions to avoid the simultaneous reduction of the amide group. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF), offer a milder alternative that can selectively reduce the nitrile in the presence of the amide.

These reduction reactions are pivotal for introducing a basic aminomethyl group, which can serve as a key building block for further derivatization, such as in the synthesis of ligands for metal complexes or in the construction of more complex pharmaceutical intermediates.

The cyano group can also undergo nucleophilic additions to construct various heterocyclic systems. One of the most common transformations of this type is the [2+3] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by zinc or other Lewis acids and provides a straightforward route to 5-substituted tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Furthermore, the nitrile functionality can react with hydroxylamine (B1172632) to yield N-hydroxyamidines, which can be subsequently cyclized to form 1,2,4-oxadiazoles. Another important reaction involves the treatment of the nitrile with hydrazides to generate N-acylamidrazones, key precursors for the synthesis of 1,2,4-triazoles. These heterocyclic motifs are prevalent in a wide range of biologically active compounds.

Chemical Transformations of the Amide Moiety

The N-methylamide group provides another site for chemical modification, allowing for changes in the molecule's polarity, hydrogen bonding capacity, and steric bulk.

The hydrolysis of the N-methylamide in this compound to the corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid, can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the amide with a strong acid such as hydrochloric acid or sulfuric acid in an aqueous solution. Conversely, base-mediated hydrolysis is often carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

It is important to consider the potential for concomitant hydrolysis of the cyano group under harsh reaction conditions. The choice of conditions must be carefully optimized to favor the selective hydrolysis of the amide.

The secondary amide nitrogen in this compound can be deprotonated with a suitable base, such as sodium hydride, to form an amidate anion. This nucleophilic species can then react with a variety of electrophiles. N-alkylation can be achieved by treating the amidate with alkyl halides, providing a direct method for introducing further steric bulk and modulating the compound's lipophilicity.

Similarly, N-acylation can be performed by reacting the amidate with acyl chlorides or anhydrides. This leads to the formation of N-acyl-N-methylbenzamide derivatives, which can be useful as protected intermediates or as final products with altered electronic and steric properties.

Aromatic Ring Functionalization and Substitution Chemistry

The fluorine and cyano substituents on the aromatic ring of this compound play a crucial role in directing further functionalization. The fluorine atom is an ortho, para-directing deactivator, while the cyano and amide groups are meta-directing deactivators. The interplay of these directing effects will govern the regioselectivity of electrophilic aromatic substitution reactions.

Given the electronic nature of the existing substituents, electrophilic aromatic substitution is likely to be challenging. However, under forcing conditions, nitration or halogenation might be achieved, with the position of substitution being influenced by the combined directing effects of the existing groups.

More synthetically useful are likely to be nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the cyano and fluoro groups activates the aromatic ring towards attack by nucleophiles. The fluorine atom, being a good leaving group, is a prime site for substitution. For example, reaction with nucleophiles such as alkoxides, thiolates, or amines could lead to the displacement of the fluorine atom, providing a versatile method for introducing a wide range of substituents at the 2-position of the benzene (B151609) ring.

Strategic Applications in Complex Organic Molecule Synthesis

Utility as a Precursor for Substituted Aryltetrazines in Chemical Biology Research

One of the notable applications of 4-cyano-2-fluoro-N-methylbenzamide is in the synthesis of substituted aryltetrazines. These nitrogen-rich heterocyclic compounds are pivotal in the field of bioorthogonal chemistry, particularly in reactions involving inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is exceptionally fast and selective, allowing chemists to "click" molecules together in complex biological environments without interfering with native processes.

Researchers have utilized this compound as a starting material to create functionalized aryltetrazines. The synthesis involves converting the cyano group into the tetrazine ring. For instance, this compound can be synthesized from 4-cyano-2-fluorobenzoic acid and methylamine (B109427). This intermediate is then further elaborated to produce the desired aryltetrazine.

A study investigating the reactivity of substituted aryltetrazines highlighted that modifications to the phenyl ring significantly influence their reaction kinetics. The electronic properties of substituents on the aryl ring, such as the fluorine atom and the amide group derived from this compound, can be tuned to optimize the tetrazine's performance in bioorthogonal applications. This tunability is crucial for developing next-generation probes for in vivo imaging and diagnostics.

Key Synthesis Steps for Aryltetrazine from a Cyanobenzamide Precursor:

Step Reactants Product Purpose
1 4-cyano-2-fluorobenzoic acid, Methylamine This compound Formation of the core benzamide (B126) structure.
2 Cyanobenzamide derivative, Hydrazine Dihydrotetrazine intermediate Formation of the initial tetrazine precursor.

Contributions to the Synthesis of Benzamide-Containing Pharmaceutical Intermediates

The structural framework of this compound is present in several significant pharmaceutical compounds and their intermediates. Its derivatives are crucial for building the complex molecular architectures required for therapeutic activity.

A prominent example is the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. nih.govnewdrugapprovals.orgWhile Enzalutamide itself is a more complex molecule, its synthesis relies on key intermediates that are structurally derived from the this compound scaffold. Specifically, the related compound, 4-amino-2-fluoro-N-methylbenzamide, serves as a critical precursor. chemicalbook.comchemicalbook.comresearchgate.netThis amino-benzamide is prepared via the reduction of a nitro group from 2-fluoro-N-methyl-4-nitrobenzamide, a process for which cleaner, more environmentally friendly hydrogenation methods have been developed to replace older, more toxic reagents. researchgate.netgoogle.com The 4-amino-2-fluoro-N-methylbenzamide is then further modified in subsequent steps. For example, it can be reacted with other molecules to build the hydantoin (B18101) ring system characteristic of Enzalutamide. chemicalbook.comnih.govpharmaffiliates.comThe synthesis of Enzalutamide showcases how the benzamide core, with its specific fluorine and methylamide substitutions, provides the necessary foundation for constructing a highly active pharmaceutical agent. The final structure of Enzalutamide is 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide. nih.govfda.gov While not a direct precursor in all published routes, the structural elements of this compound are also relevant to other benzamide-containing drugs like Olaparib, a PARP inhibitor. The synthesis of these complex molecules often involves the coupling of various substituted benzamide fragments. researchgate.net

Exploration of Derivatives for Advanced Organic Synthesis

The core structure of this compound is a versatile template for generating a diverse range of derivatives for advanced applications in organic synthesis. By chemically modifying the cyano, fluoro, or amide groups, chemists can create novel molecules with tailored properties.

Research has shown the synthesis of various N-substituted benzamide derivatives for evaluation as antitumor agents. researchgate.netWhile not all are derived directly from this compound, these studies underscore the importance of the benzamide scaffold in medicinal chemistry. The ability to introduce different functional groups allows for the exploration of structure-activity relationships, which is fundamental to drug discovery.

Furthermore, derivatives where the amino group (related to the cyano precursor) is modified with different alkyl or cycloalkyl groups have been synthesized. Examples include 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide and 4-((cyano(cyclopropyl)methyl)amino)-2-fluoro-N-methylbenzamide. clearsynth.comcphi-online.comchemicalbook.comThese variations allow for fine-tuning the steric and electronic properties of the molecule, which can be important for optimizing its interaction with biological targets or its performance as an intermediate in complex synthetic pathways. The exploration of such derivatives continues to expand the toolkit available to synthetic chemists for creating novel and functional molecules.

Emerging Research Directions and Future Perspectives for Cyano Fluoro N Methylbenzamide Chemistry

Development of Novel Organocatalytic and Electrocatalytic Methodologies

The synthesis of benzamides has traditionally relied on well-established coupling reactions. However, the future of synthesizing complex molecules like 4-cyano-2-fluoro-N-methylbenzamide and its derivatives is increasingly pointing towards the adoption of organocatalytic and electrocatalytic methods. These approaches promise milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to some conventional methods that may use stoichiometric activators or harsh reagents. chemicalbook.com

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for amide bond formation. chemicalbook.com While specific applications to this compound are not yet widely published, the broader field of benzamide (B126) synthesis provides a clear roadmap. For instance, the synthesis of the related intermediate, 4-amino-2-fluoro-N-methylbenzamide, has been achieved through catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst, demonstrating the applicability of catalytic methods in this chemical space. researchgate.netgoogle.com Future research is likely to explore the use of novel organocatalysts to facilitate the direct amidation of a 4-cyano-2-fluorobenzoic acid derivative with methylamine (B109427), potentially avoiding the need for a pre-activated carboxylic acid derivative like an acid chloride.

Electrocatalysis represents another frontier with significant potential. By using electrical current to drive chemical reactions, it can often proceed under ambient temperature and pressure, and can offer unique reactivity patterns. The generation of reactive intermediates under electrochemical conditions could provide new routes to the core benzamide structure or facilitate further functionalization of the aromatic ring. Given the electron-withdrawing nature of the cyano and fluoro substituents, the electrochemical properties of this compound and its precursors are a ripe area for investigation.

Catalytic MethodPotential Advantages for this compound SynthesisRelated Research/Analogs
Organocatalysis Metal-free synthesis, high selectivity, milder reaction conditions.Broad application in amide synthesis; use of Pd/C for precursor synthesis. chemicalbook.comresearchgate.netgoogle.com
Electrocatalysis Ambient temperature/pressure, unique reactivity, reduced waste.Emerging field for amide and aromatic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The production of pharmaceutical intermediates is increasingly benefiting from the integration of flow chemistry and automated synthesis. These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processing. researchgate.netresearchgate.net The synthesis of compounds related to this compound is already seeing the application of these advanced platforms.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the optimization of reaction conditions. By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, these systems can rapidly identify the optimal conditions for the synthesis of this compound with high yield and purity. This is particularly valuable in the pharmaceutical industry where speed and reproducibility are critical. google.com

TechnologyKey Benefits for this compound Production
Flow Chemistry Enhanced heat and mass transfer, improved safety for hazardous reactions, ease of scalability. researchgate.netresearchgate.net
Automated Synthesis High-throughput reaction screening, rapid optimization of conditions, increased reproducibility.

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For a molecule like this compound, with its multiple functional groups, computational models can provide deep insights into its electronic structure, reactivity, and potential synthetic pathways. pharmaffiliates.com

Density Functional Theory (DFT) is a powerful method for predicting molecular properties. For instance, computational studies on the related molecule 2-fluoro-N,N-diphenylbenzamide have been used to analyze its molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and nonlinear optical properties. researchgate.net Similar DFT calculations for this compound could be employed to:

Predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new derivatization strategies.

Model the transition states of potential synthetic reactions to identify the most energetically favorable pathways.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of the molecule and its reaction products.

Machine learning and artificial intelligence are also emerging as powerful tools for predictive synthesis. chemicalbook.com By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal conditions for the synthesis of this compound or to identify entirely new synthetic routes that have not yet been explored in the lab. chemicalbook.comnih.gov

Computational ToolApplication to this compound
Density Functional Theory (DFT) Prediction of reactivity, modeling of reaction mechanisms, simulation of spectroscopic properties. researchgate.net
Machine Learning / AI Optimization of reaction conditions, discovery of novel synthetic routes. chemicalbook.comnih.gov

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

While this compound is primarily known as a pharmaceutical intermediate, its unique combination of functional groups suggests potential applications in materials science. chemicalbook.com The interface between synthetic chemistry and materials science is a fertile ground for innovation, and this compound could serve as a valuable building block for new functional materials. pharmaffiliates.com

The presence of both a fluorine atom and a cyano group can impart useful properties to organic materials. Fluorinated compounds often exhibit enhanced thermal stability and unique electronic properties, while the cyano group is a well-known component in materials with applications in organic electronics and nonlinear optics. The benzamide backbone itself can participate in hydrogen bonding, which can be exploited to create self-assembling systems or to enhance the mechanical properties of polymers.

Future interdisciplinary research could explore the incorporation of this compound or its derivatives into:

Polymers: As a monomer or an additive to create polymers with enhanced thermal resistance, specific optical properties, or tailored surface characteristics.

Organic Electronics: As a component in the synthesis of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties of the fluorinated and cyano-substituted aromatic ring could be advantageous.

Supramolecular Materials: Utilizing the hydrogen-bonding capabilities of the amide group to create gels, liquid crystals, or other self-assembled structures. Research into oligo-benzamide scaffolds as mimics of biological structures highlights the potential for benzamides to form ordered materials. google.com

The exploration of these applications will require close collaboration between synthetic chemists, who can design and produce novel derivatives of this compound, and materials scientists, who can characterize their physical properties and integrate them into new devices and materials.

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis protocols for 4-cyano-2-fluoro-N-methylbenzamide?

  • Answer : The compound features a benzamide core substituted with a cyano group at position 4, a fluorine atom at position 2, and an N-methyl group. Synthesis typically involves multi-step reactions: (1) coupling of 2-fluoro-4-cyanobenzoic acid with methylamine under carbodiimide-mediated conditions, and (2) purification via column chromatography. Reaction optimization requires strict control of stoichiometry and temperature (60–80°C) to minimize by-products like unreacted acid or over-alkylated derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the fluorine-carbon coupling (²JCF ≈ 32 Hz) and methyl group integration. Mass spectrometry (HRMS) validates the molecular ion peak at m/z 208.19 .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Answer : Major impurities include residual starting materials (e.g., 2-fluoro-4-cyanobenzoic acid) and side products like N,N-dimethyl derivatives. These are identified via HPLC retention time comparison and LC-MS fragmentation patterns. For example, the N,N-dimethyl derivative shows a molecular ion at m/z 222.21 (+14 Da shift) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; dichloromethane balances reactivity and selectivity .
  • Catalyst screening : Use of HOBt (Hydroxybenzotriazole) reduces racemization during coupling .
  • Temperature gradients : Stepwise heating (50°C → 70°C) minimizes thermal degradation .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Answer : Contradictions in enzyme inhibition studies (e.g., IC₅₀ variability) may arise from assay conditions (pH, ionic strength) or protein purity. Methodological standardization includes:

  • Control experiments : Use of known inhibitors (e.g., staurosporine) to validate assay conditions.
  • Structural docking : Computational modeling (AutoDock Vina) to verify binding poses against target enzymes like kinases .

Q. How does the fluorine substituent influence electronic properties and binding interactions?

  • Answer : The 2-fluoro group induces electron-withdrawing effects, altering the benzamide’s electrostatic potential. Density Functional Theory (DFT) calculations show a 0.3 eV reduction in HOMO-LUMO gap compared to non-fluorinated analogs, enhancing dipole interactions with hydrophobic enzyme pockets .

Q. What methodologies are used to compare this compound with structurally similar analogs?

  • Answer : Comparative studies involve:

  • SAR (Structure-Activity Relationship) analysis : Systematic substitution of the cyano or methyl group to evaluate potency changes.
  • Thermodynamic profiling : Isothermal Titration Calorimetry (ITC) quantifies binding entropy/enthalpy differences between analogs .

Applications in Academic Research

Q. How is this compound applied in medicinal chemistry for target validation?

  • Answer : It serves as a kinase inhibitor scaffold in cancer research. For example, in vitro studies demonstrate selective inhibition of EGFR (IC₅₀ = 120 nM) via competitive ATP-binding site occupation, validated through Western blotting (reduced phosphorylated EGFR levels) .

Q. What role does it play in studying metabolic enzyme mechanisms?

  • Answer : The compound is used to probe cytochrome P450 (CYP450) isoforms (e.g., CYP3A4) via metabolite profiling. LC-MS/MS identifies primary metabolites like hydroxylated derivatives, revealing regioselective oxidation patterns .

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